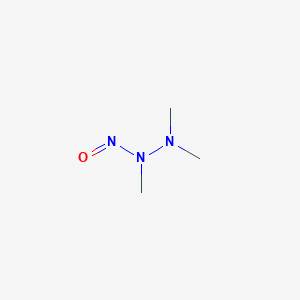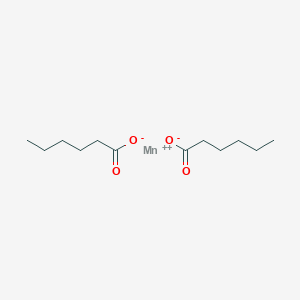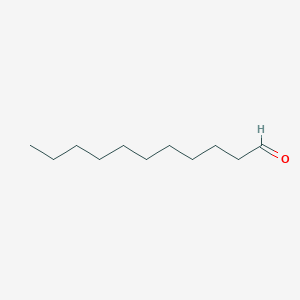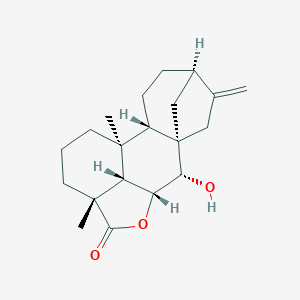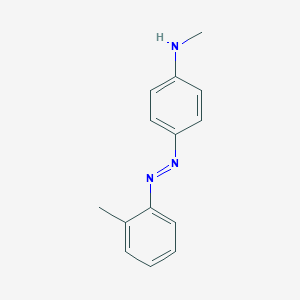
N-Methyl-p-(o-tolylazo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-p-(o-tolylazo)aniline (MeOTA) is a chemical compound that belongs to the azo dye family. It is a yellow powder that is soluble in water and organic solvents. MeOTA has been widely used in scientific research for its unique properties, including its ability to act as a pH indicator, and its potential as a photosensitizer for photodynamic therapy.
Wirkmechanismus
N-Methyl-p-(o-tolylazo)aniline is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. N-Methyl-p-(o-tolylazo)aniline is also believed to act as a pH indicator by undergoing a color change in response to changes in pH.
Biochemische Und Physiologische Effekte
N-Methyl-p-(o-tolylazo)aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Methyl-p-(o-tolylazo)aniline can induce DNA damage and apoptosis in cancer cells. N-Methyl-p-(o-tolylazo)aniline has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Methyl-p-(o-tolylazo)aniline is its versatility, as it can be used as both a pH indicator and a photosensitizer. N-Methyl-p-(o-tolylazo)aniline is also relatively easy to synthesize and purify. However, one limitation of N-Methyl-p-(o-tolylazo)aniline is its potential toxicity, as it has been shown to induce DNA damage and cell death in certain cell types.
Zukünftige Richtungen
There are several potential future directions for research on N-Methyl-p-(o-tolylazo)aniline. One area of interest is the development of new photosensitizers for use in photodynamic therapy, and N-Methyl-p-(o-tolylazo)aniline has been identified as a promising candidate in this regard. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Methyl-p-(o-tolylazo)aniline, and to determine its potential as a therapeutic agent in various disease states.
Synthesemethoden
N-Methyl-p-(o-tolylazo)aniline can be synthesized through the reaction of p-toluidine with nitrous acid, followed by the addition of dimethyl aniline. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Methyl-p-(o-tolylazo)aniline has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, N-Methyl-p-(o-tolylazo)aniline is used as a pH indicator due to its ability to change color in response to changes in pH. N-Methyl-p-(o-tolylazo)aniline has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Eigenschaften
CAS-Nummer |
17018-24-5 |
|---|---|
Produktname |
N-Methyl-p-(o-tolylazo)aniline |
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
N-methyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3 |
InChI-Schlüssel |
IMQXTMXYZWSMNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
Synonyme |
N-Methyl-p-(o-tolylazo)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetic acid](/img/structure/B90747.png)
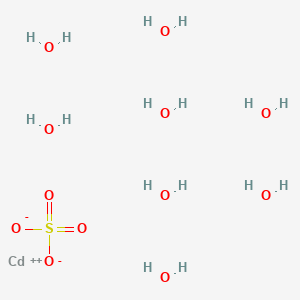
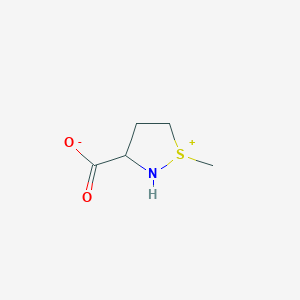
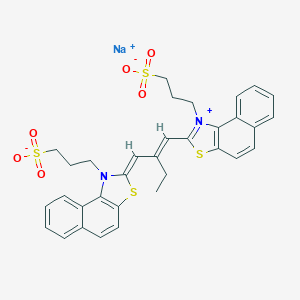

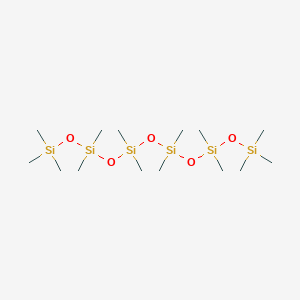
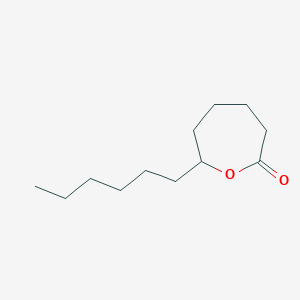
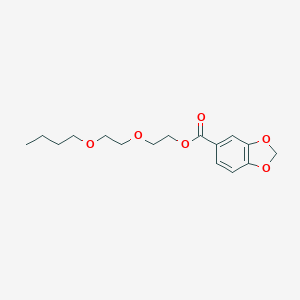
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
